N-benzyl-4-formylpiperazine-1-carboxamide
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Overview
Description
“N-benzyl-4-formylpiperazine-1-carboxamide” is a chemical compound that is extensively used in scientific research1. Its diverse applications range from drug synthesis to catalysis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-benzyl-4-formylpiperazine-1-carboxamide”. However, similar compounds have been synthesized through reductive amination of related structures with different substituted aromatic aldehydes2.Molecular Structure Analysis
The molecular structure of “N-benzyl-4-formylpiperazine-1-carboxamide” is not explicitly mentioned in the search results. However, it’s known that it’s a versatile material used in scientific research1.Chemical Reactions Analysis
Specific chemical reactions involving “N-benzyl-4-formylpiperazine-1-carboxamide” are not detailed in the search results. However, similar compounds have been used in various chemical reactions, including drug synthesis and catalysis1.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-4-formylpiperazine-1-carboxamide” are not explicitly mentioned in the search results. However, it’s known that it’s a versatile material used in scientific research1.Scientific Research Applications
Synthesis and Structural Characteristics
N-benzyl-4-formylpiperazine-1-carboxamide and its derivatives are involved in various synthesis processes and structural studies. For instance, N-(4-formylpiperazine-1-carbonothioyl)benzamide, a benzoylthiourea derivative, was synthesized for structural characterization and antioxidant evaluation (Abosadiya, 2020). Additionally, synthesis methods have been developed for other related compounds, contributing to the understanding of their chemical properties and potential applications (Albert & Thacker, 1972).
Biological Activity
Derivatives of N-benzyl-4-formylpiperazine-1-carboxamide have been explored for their biological activity. For example, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, structurally related compounds, were synthesized and tested for their antimicrobial properties and enzyme inhibition capabilities (Krátký et al., 2020). Other research has focused on the antiviral activity of similar compounds, emphasizing their potential in pharmaceutical applications (Boros et al., 2009).
Applications in Stem Cell Research
N-benzyl-4-formylpiperazine-1-carboxamide derivatives have shown promise in the field of stem cell research. A compound known as Thiazovivin, which is a derivative, has been synthesized and used to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, underscoring its importance in regenerative medicine (Ries et al., 2013).
Chemical Properties and Reactions
The chemical properties and reactions of N-benzyl-4-formylpiperazine-1-carboxamide derivatives have been a subject of study, contributing to the understanding of their stability and reactivity. Research on various heterocyclic derivatives and their reactions under different conditions has provided insights into their potential applications in various chemical processes (Nein et al., 2016).
Safety And Hazards
Specific safety and hazard information for “N-benzyl-4-formylpiperazine-1-carboxamide” is not available in the search results. However, it’s always important to handle chemical compounds with care, following appropriate safety protocols.
Future Directions
The future directions of “N-benzyl-4-formylpiperazine-1-carboxamide” are not specified in the search results. However, given its extensive use in scientific research, it’s likely that it will continue to be a valuable tool in various fields1.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
N-benzyl-4-formylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-11-15-6-8-16(9-7-15)13(18)14-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDUUSBDKXDGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-formylpiperazine-1-carboxamide |
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